molecular formula C21H17N3O3 B2764366 N-(2-ethoxyquinolin-8-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1251709-89-3

N-(2-ethoxyquinolin-8-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2764366
CAS RN: 1251709-89-3
M. Wt: 359.385
InChI Key: UHTFJGJOQYNPHE-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-5-phenylisoxazole-3-carboxamide, commonly known as ESI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESI belongs to the family of isoxazole carboxamides and is known for its unique pharmacological properties.

Scientific Research Applications

Synthesis and Antimicrobial Study

Research by Patel and Patel (2010) on fluoroquinolone-based compounds, while not directly mentioning N-(2-ethoxyquinolin-8-yl)-5-phenylisoxazole-3-carboxamide, indicates the broader context of quinoline derivatives' synthesis and their potential antimicrobial applications. This study emphasizes the significance of quinoline frameworks in medicinal chemistry, especially for their antibacterial and antifungal properties (N. Patel & S. D. Patel, 2010).

Ethylene (Co-)Polymerization Catalysis

Sun et al. (2010) describe the synthesis of half-titanocene chlorides incorporating quinoline carboxamide derivatives, showcasing their use in ethylene polymerization and copolymerization. These findings highlight the role of such compounds in developing catalysts for polymer production, underlining the versatility of quinoline derivatives in catalysis and material science (Wen‐Hua Sun et al., 2010).

Hydrolytic Ring Opening

Shemchuk et al. (2010) focused on the hydrolytic opening of the quinazoline ring in certain derivatives, a reaction that underscores the chemical flexibility of quinoline-related structures. This study contributes to understanding the chemical behavior of quinoline compounds under various conditions, which could be pertinent for designing new chemical reactions or materials (L. A. Shemchuk et al., 2010).

TBTU-mediated Synthesis

Prabakaran, Khan, and Jin (2012) explored the TBTU-mediated synthesis of N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, demonstrating an efficient method for synthesizing complex structures involving quinoline units. This work is indicative of the methodologies developed for incorporating quinoline derivatives into larger, potentially bioactive molecules (K. Prabakaran et al., 2012).

Cytotoxic Activity Studies

Research into the cytotoxic activities of benzofuro[2,3-b]quinoline derivatives by Bu, Deady, and Denny (2000) reflects the interest in quinoline structures for potential therapeutic applications, particularly in cancer treatment. This work suggests that derivatives of quinoline, like this compound, may have utility in developing new anticancer agents (X. Bu et al., 2000).

properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-2-26-19-12-11-15-9-6-10-16(20(15)23-19)22-21(25)17-13-18(27-24-17)14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTFJGJOQYNPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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